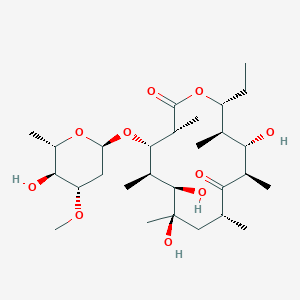
3-O-(alpha-L-oleandrosyl)erythronolide B
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-O-(alpha-L-oleandrosyl)erythronolide B is a macrolide that is erythronolide B having a 2,6-dideoxy-3-O-methyl-alpha-Larabino-hexopyranosyl (alpha-L-oleandrosyl) residue attached at position 3. It has a role as a metabolite. It is a glycoside, a macrolide and a monosaccharide derivative. It derives from an erythronolide B.
Applications De Recherche Scientifique
Functional Analysis in Antibiotic Biosynthesis
3-O-(alpha-L-oleandrosyl)erythronolide B plays a crucial role in the biosynthesis of certain antibiotics. Studies have shown that specific genes and enzymes are involved in the biosynthesis of l-oleandrose and d-desosamine, which are crucial components of macrolide antibiotics like oleandomycin. These studies have helped understand the complex pathways and enzymatic processes in antibiotic production, especially in the oleandomycin biosynthesis pathway in Streptomyces antibioticus (Rodríguez et al., 2001).
Hybrid Macrolide Antibiotics Production
3-O-(alpha-L-oleandrosyl)erythronolide B has been identified as a key intermediate in the creation of new 'hybrid' macrolide antibiotics. By incorporating this compound during the fermentation process of certain bacterial strains, researchers have been able to synthesize new antibiotic compounds with structures that combine elements of erythromycin and oleandomycin. These new compounds have been found to be less active but more stable to acid than erythromycin A, offering potential for the development of new antibiotics (Spagnoli et al., 1983).
Advancements in Macrolide Antibiotic Synthesis
The compound has also been a focus in the semisynthetic production of macrolide antibiotics. Research involving the transformation of erythronolide A oxime by Streptomyces antibioticus ATCC 11891 to produce a new antibiotic, 3-O-oleandrosyl-5-O-desosaminylerythronolide A oxime, highlights its role in creating less active but more acid-stable antibiotic variants (LeMahieu et al., 1976).
Investigation of Biosynthetic Pathways
Considerable research has gone into identifying and expressing genes involved in the biosynthesis of l-oleandrose, a component of oleandomycin, and its intermediate l-olivose. These studies have contributed significantly to our understanding of the genetic and enzymatic mechanisms underlying the biosynthesis of deoxysugars like l-oleandrose in antibiotic-producing bacteria (Aguirrezabalaga et al., 2000).
Cloning and Gene Function Elucidation
Research involving the cloning of genes from Saccharopolyspora erythraea, related to the formation of deoxysugars in erythromycin biosynthesis, has helped understand the complex genetics behind the production of macrolide antibiotics. These studies have been instrumental in elucidating the roles of various genes in the biosynthesis pathways of compounds like 3-O-(alpha-L-oleandrosyl)erythronolide B (Vara et al., 1989).
Propriétés
Nom du produit |
3-O-(alpha-L-oleandrosyl)erythronolide B |
|---|---|
Formule moléculaire |
C28H50O10 |
Poids moléculaire |
546.7 g/mol |
Nom IUPAC |
(3R,4S,5R,6R,7R,9R,11R,12S,13R,14R)-14-ethyl-6,7,12-trihydroxy-4-[(2R,4S,5S,6S)-5-hydroxy-4-methoxy-6-methyloxan-2-yl]oxy-3,5,7,9,11,13-hexamethyl-oxacyclotetradecane-2,10-dione |
InChI |
InChI=1S/C28H50O10/c1-10-19-14(3)23(30)15(4)22(29)13(2)12-28(8,34)26(32)16(5)25(17(6)27(33)37-19)38-21-11-20(35-9)24(31)18(7)36-21/h13-21,23-26,30-32,34H,10-12H2,1-9H3/t13-,14+,15+,16+,17-,18+,19-,20+,21+,23+,24+,25+,26-,28-/m1/s1 |
Clé InChI |
JAQMVBAAUKSWIW-DDRSCQIDSA-N |
SMILES isomérique |
CC[C@@H]1[C@@H]([C@@H]([C@H](C(=O)[C@@H](C[C@@]([C@@H]([C@H]([C@@H]([C@H](C(=O)O1)C)O[C@H]2C[C@@H]([C@H]([C@@H](O2)C)O)OC)C)O)(C)O)C)C)O)C |
SMILES canonique |
CCC1C(C(C(C(=O)C(CC(C(C(C(C(C(=O)O1)C)OC2CC(C(C(O2)C)O)OC)C)O)(C)O)C)C)O)C |
Origine du produit |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.





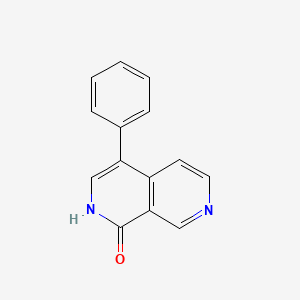



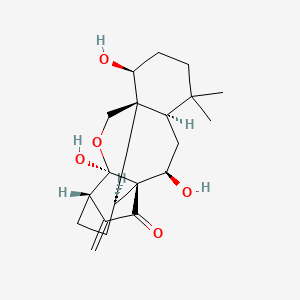

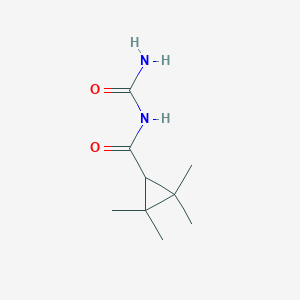
![Methyl N-[(2s)-4-{[(1s)-1-{[(2s)-2-Carboxypyrrolidin-1-Yl]carbonyl}-3-Methylbutyl]amino}-2-Hydroxy-4-Oxobutanoyl]-L-Leucylglycylglycinate](/img/structure/B1248855.png)
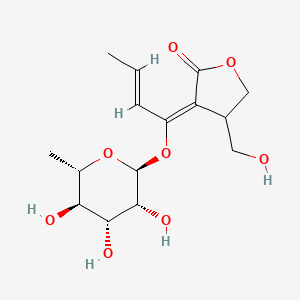
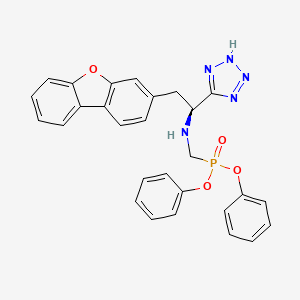
![3-[[(1R,17E,30S,31R,32S)-14-[3,5-dihydroxy-7-[(2S,4R,5S,6R)-5-hydroxy-6-methyl-4-pentanoyloxyoxan-2-yl]oxy-4,6-dimethyloctan-2-yl]-3,9,20,22,24,28,30,31,32-nonahydroxy-13,27-dimethyl-16-oxo-11,15,34-trioxatricyclo[28.3.1.010,12]tetratriacont-17-en-5-yl]oxy]-3-oxopropanoic acid](/img/structure/B1248862.png)
